1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of two chlorine atoms and a disulfide linkage
Preparation Methods
The synthesis of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with sulfur dichloride in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired disulfide linkage. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Scientific Research Applications
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its disulfide linkage and chlorine atoms. The compound can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function and activity. This interaction is crucial in understanding its biological and therapeutic effects.
Comparison with Similar Compounds
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane can be compared with other disulfide-containing compounds, such as:
Dimethyl disulfide: A simpler disulfide compound with two methyl groups.
Di-tert-butyl disulfide: A disulfide with bulkier tert-butyl groups.
Bis(2-chloroethyl) disulfide: A compound with two chloroethyl groups.
Properties
CAS No. |
93208-35-6 |
---|---|
Molecular Formula |
C8H16Cl2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S2/c1-5(2)7(9)11-12-8(10)6(3)4/h5-8H,1-4H3 |
InChI Key |
JBBMAIIMJIADQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(SSC(C(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.